N-[(5-methyl-1H-benzotriazol-1-yl)methyl]-4-nitroaniline
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Overview
Description
N-[(5-METHYL-1,2,3-BENZOTRIAZOL-1-YL)METHYL]-4-NITROANILINE is a compound that belongs to the class of benzotriazole derivatives. Benzotriazole derivatives are known for their diverse applications in medicinal chemistry, material sciences, and as corrosion inhibitors . This compound, in particular, combines the structural features of benzotriazole and nitroaniline, making it a subject of interest for various scientific research applications.
Preparation Methods
The synthesis of N-[(5-METHYL-1,2,3-BENZOTRIAZOL-1-YL)METHYL]-4-NITROANILINE typically involves the following steps :
Diazotization and Cyclization: The synthesis begins with the diazotization of 5-methyl-o-phenylenediamine, followed by cyclization in the presence of acetic acid to form 5-methyl-1H-benzotriazole.
N-Alkylation: The benzotriazole derivative is then subjected to N-alkylation using formaldehyde and 4-nitroaniline under basic conditions to yield the final product.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the compound .
Chemical Reactions Analysis
N-[(5-METHYL-1,2,3-BENZOTRIAZOL-1-YL)METHYL]-4-NITROANILINE undergoes various chemical reactions, including :
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The benzotriazole moiety can participate in nucleophilic substitution reactions, where the nitrogen atoms can be substituted with other functional groups.
Coupling Reactions: The compound can undergo coupling reactions with various electrophiles, leading to the formation of complex heterocyclic structures.
Common reagents used in these reactions include hydrogen gas, catalysts like palladium, and various electrophiles. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
N-[(5-METHYL-1,2,3-BENZOTRIAZOL-1-YL)METHYL]-4-NITROANILINE has several scientific research applications :
Medicinal Chemistry: It is explored for its potential anticancer, antifungal, antibacterial, and antiviral activities.
Material Sciences: The compound is used as a corrosion inhibitor for metals like copper and brass.
Organic Synthesis: It serves as a versatile intermediate in the synthesis of various heterocyclic compounds.
Agriculture: It is investigated as a potential nitrification inhibitor in agricultural soils.
Mechanism of Action
The mechanism of action of N-[(5-METHYL-1,2,3-BENZOTRIAZOL-1-YL)METHYL]-4-NITROANILINE involves its interaction with molecular targets in biological systems . The benzotriazole moiety can form π–π stacking interactions and hydrogen bonds with enzymes and receptors, leading to its biological activity. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, contributing to its antimicrobial and anticancer properties.
Comparison with Similar Compounds
N-[(5-METHYL-1,2,3-BENZOTRIAZOL-1-YL)METHYL]-4-NITROANILINE can be compared with other benzotriazole derivatives such as :
5-Methyl-1H-benzotriazole: Similar in structure but lacks the nitroaniline moiety, making it less versatile in biological applications.
4-Nitrobenzotriazole: Contains a nitro group but does not have the methyl substitution, affecting its reactivity and stability.
Benzotriazole: The parent compound, which is widely used as a corrosion inhibitor but lacks the specific functional groups that enhance biological activity.
The uniqueness of N-[(5-METHYL-1,2,3-BENZOTRIAZOL-1-YL)METHYL]-4-NITROANILINE lies in its combined structural features, which confer both chemical stability and biological activity .
Properties
Molecular Formula |
C14H13N5O2 |
---|---|
Molecular Weight |
283.29 g/mol |
IUPAC Name |
N-[(5-methylbenzotriazol-1-yl)methyl]-4-nitroaniline |
InChI |
InChI=1S/C14H13N5O2/c1-10-2-7-14-13(8-10)16-17-18(14)9-15-11-3-5-12(6-4-11)19(20)21/h2-8,15H,9H2,1H3 |
InChI Key |
OAVCBLDGUJBOQJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N(N=N2)CNC3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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